
(Z)-2,7-dimethyloct-4-en-3,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2,7-dimethyloct-4-en-3,6-diol is an organic compound characterized by its unique structure, which includes a double bond and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,7-dimethyloct-4-en-3,6-diol typically involves the use of specific reagents and conditions to achieve the desired configuration and functional groups. One common method involves the use of a Grignard reagent, which reacts with an appropriate aldehyde or ketone to form the desired diol. The reaction conditions often include a solvent such as ether and a controlled temperature to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of biocatalysts. These methods can offer higher yields and greater efficiency, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2,7-dimethyloct-4-en-3,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce a fully saturated diol.
Aplicaciones Científicas De Investigación
(Z)-2,7-dimethyloct-4-en-3,6-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme activity and metabolic pathways.
Industry: It is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism by which (Z)-2,7-dimethyloct-4-en-3,6-diol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2,7-dimethyloct-4-en-3,6-diol: The trans isomer of the compound, which has different physical and chemical properties.
2,7-dimethyloctane-3,6-diol: A saturated analog without the double bond.
2,7-dimethyloct-4-en-3-ol: A related compound with only one hydroxyl group.
Uniqueness
(Z)-2,7-dimethyloct-4-en-3,6-diol is unique due to its specific configuration and functional groups, which confer distinct reactivity and properties. This makes it valuable for specific applications where these characteristics are advantageous.
Propiedades
Fórmula molecular |
C10H20O2 |
|---|---|
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
(Z)-2,7-dimethyloct-4-ene-3,6-diol |
InChI |
InChI=1S/C10H20O2/c1-7(2)9(11)5-6-10(12)8(3)4/h5-12H,1-4H3/b6-5- |
Clave InChI |
RXKPKYYHNKGKOT-WAYWQWQTSA-N |
SMILES isomérico |
CC(C)C(/C=C\C(C(C)C)O)O |
SMILES canónico |
CC(C)C(C=CC(C(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


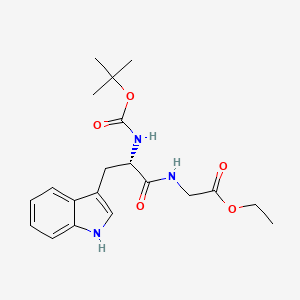
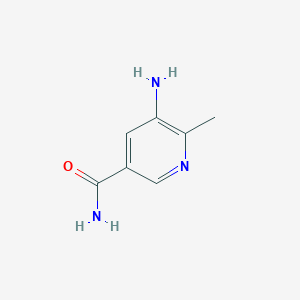
![4,4'-Dibromo-[2,2'-bipyridine]-6,6'-dicarboxylic acid](/img/structure/B13132638.png)
![disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B13132641.png)
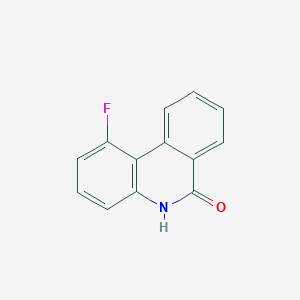

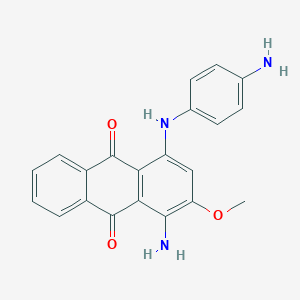
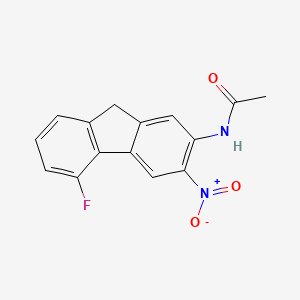
![[9,9'-Bianthracene]-10-carbaldehyde](/img/structure/B13132661.png)
![N10,N10'-Di(naphthalen-1-yl)-N10,N10'-diphenyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B13132677.png)
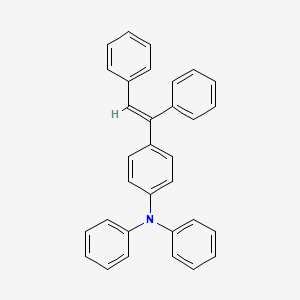
![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(phenylmethyl) ester](/img/structure/B13132700.png)


